molecular formula C19H20N2O5 B14783273 (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate

Cat. No.: B14783273
M. Wt: 356.4 g/mol
InChI Key: YNXDAUACWMTLKX-UHFFFAOYSA-N
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Description

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate is a complex organic compound that features a combination of functional groups, including ester, amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids using benzyloxycarbonyl (Cbz) groups, followed by esterification and amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-anilino-4-oxo-3-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H20N2O5/c1-25-17(22)12-16(18(23)20-15-10-6-3-7-11-15)21-19(24)26-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,23)(H,21,24)

InChI Key

YNXDAUACWMTLKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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